Itacitinib
Overview
Description
Itacitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of various cytokines and growth factors involved in hematopoiesis, immune function, and inflammation. This compound has shown promise in treating conditions such as cytokine release syndrome and graft-versus-host disease, making it a valuable compound in the field of immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Itacitinib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Itacitinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups, potentially enhancing or modifying the biological activity of this compound .
Scientific Research Applications
Itacitinib has a wide range of applications in scientific research:
Chemistry: this compound is used as a tool compound to study the JAK-STAT signaling pathway and its role in various biological processes.
Biology: this compound is used to investigate the effects of JAK1 inhibition on immune cell function and cytokine signaling.
Medicine: this compound is being explored as a therapeutic agent for conditions such as cytokine release syndrome, graft-versus-host disease, and various cancers.
Industry: this compound is used in the development of new immunotherapeutic agents and as a reference compound in drug discovery .
Mechanism of Action
Itacitinib exerts its effects by selectively inhibiting JAK1, a tyrosine kinase involved in the JAK-STAT signaling pathway. By blocking JAK1 activity, this compound prevents the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of genes involved in inflammation and immune responses. This mechanism makes this compound effective in reducing cytokine levels and mitigating immune-related conditions .
Comparison with Similar Compounds
Tofacitinib: Another JAK inhibitor, but it targets multiple JAK isoforms, including JAK1, JAK2, and JAK3.
Ruxolitinib: A JAK1 and JAK2 inhibitor used primarily for myelofibrosis and polycythemia vera.
Baricitinib: A JAK1 and JAK2 inhibitor used for rheumatoid arthritis
Uniqueness of Itacitinib: this compound’s selectivity for JAK1 distinguishes it from other JAK inhibitors, which often target multiple JAK isoforms. This selectivity reduces the likelihood of off-target effects and makes this compound particularly suitable for conditions where JAK1 plays a predominant role .
Properties
IUPAC Name |
2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBSXLIQKWEBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334298-90-6, 1651228-00-0 | |
Record name | Itacitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334298906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INCB39110 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651228000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Itacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ITACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19J3781LPM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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